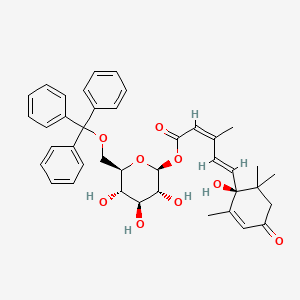
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester is a chemical compound derived from abscisic acid, a plant hormone involved in various physiological processes. This esterified form of abscisic acid is often used in scientific research to study the hormone’s functions and interactions in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester typically involves the esterification of abscisic acid with trityl-D-glucosyl. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester group or other functional groups in the molecule.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Helps in understanding the role of abscisic acid in plant physiology, including stress responses and growth regulation.
Industry: May be used in the development of agricultural chemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of (S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester involves its interaction with specific molecular targets in plants. Abscisic acid, the parent compound, binds to receptors in plant cells, triggering a cascade of signaling pathways that regulate various physiological processes. The esterified form may have modified interactions and stability, affecting its overall activity and function.
Comparison with Similar Compounds
Similar Compounds
Abscisic Acid: The parent compound, a plant hormone involved in stress responses and growth regulation.
Abscisic Acid Esters: Other esterified forms of abscisic acid with different functional groups.
Gibberellins: Another class of plant hormones with distinct but sometimes overlapping functions.
Uniqueness
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester is unique due to its specific esterification, which can alter its chemical properties and interactions compared to other abscisic acid derivatives. This uniqueness makes it valuable for studying the effects of esterification on hormone activity and stability.
Properties
Molecular Formula |
C40H44O9 |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(trityloxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C40H44O9/c1-26(20-21-39(46)27(2)23-31(41)24-38(39,3)4)22-33(42)49-37-36(45)35(44)34(43)32(48-37)25-47-40(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30/h5-23,32,34-37,43-46H,24-25H2,1-4H3/b21-20+,26-22-/t32-,34-,35+,36-,37+,39-/m1/s1 |
InChI Key |
ZWJNHEJEMICZJA-IINVHLFUSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
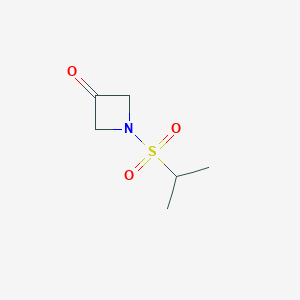
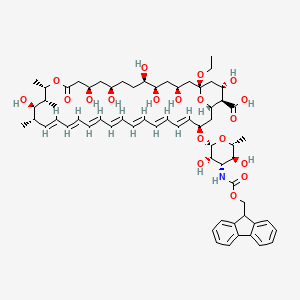

![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
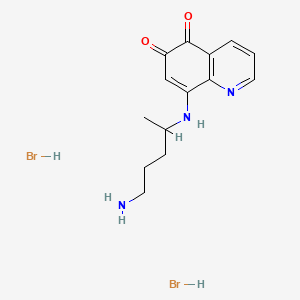
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
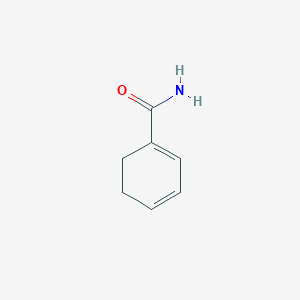
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
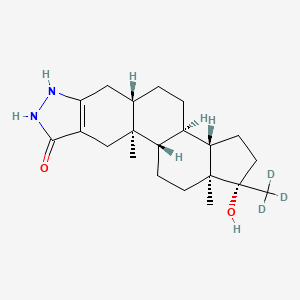
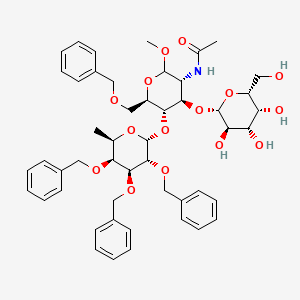
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
